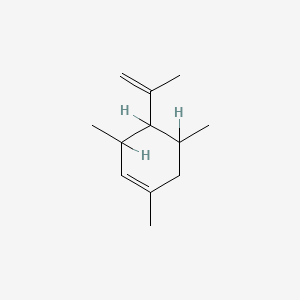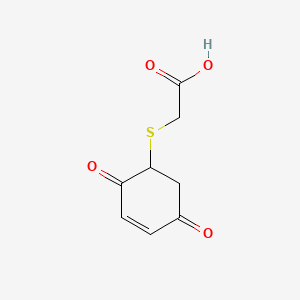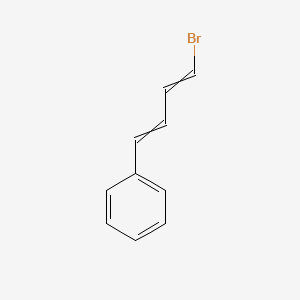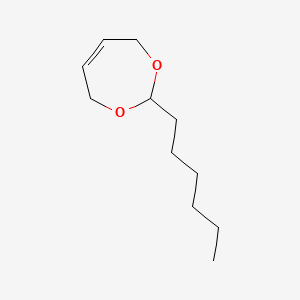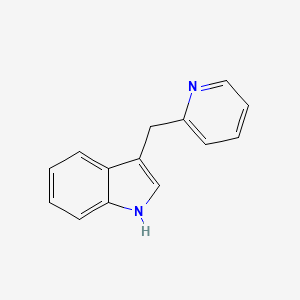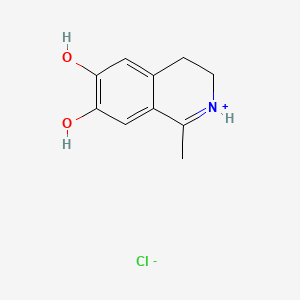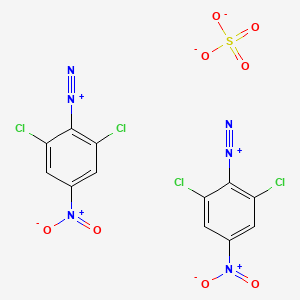
2,6-dichloro-4-nitrobenzenediazonium;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-nitrobenzenediazonium sulfate is a diazonium salt with the molecular formula C12H4Cl4N6O8S. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-nitrobenzenediazonium sulfate typically involves the diazotization of 2,6-dichloro-4-nitroaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid. The reaction is usually performed at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of 2,6-dichloro-4-nitrobenzenediazonium sulfate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent concentrations, to maximize yield and purity. The resulting diazonium salt is then isolated and purified for further use.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-nitrobenzenediazonium sulfate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and sodium hydroxide. These reactions are typically carried out in aqueous or alcoholic solutions.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners, often in the presence of a base such as sodium acetate.
Reduction Reactions: Reducing agents like tin(II) chloride or iron powder in acidic conditions are employed.
Major Products Formed
Substitution Reactions: Products include 2,6-dichloro-4-iodobenzene, 2,6-dichloro-4-hydroxybenzene, and 2,6-dichloro-4-cyanobenzene.
Coupling Reactions: Azo compounds such as 2,6-dichloro-4-nitroazobenzene.
Reduction Reactions: 2,6-dichloro-4-nitroaniline is reduced to 2,6-dichloro-4-aminobenzene.
Applications De Recherche Scientifique
2,6-Dichloro-4-nitrobenzenediazonium sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 2,6-dichloro-4-nitrobenzenediazonium sulfate involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The nitro group can also influence the reactivity of the compound by acting as an electron-withdrawing group, stabilizing the intermediates formed during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-nitrobenzenediazonium sulfate
- 2,6-Dichloro-4-nitrobenzenediazonium chloride
- 2,6-Dichloro-4-nitrobenzenediazonium tetrafluoroborate
Uniqueness
2,6-Dichloro-4-nitrobenzenediazonium sulfate is unique due to its specific substitution pattern and the presence of both chloro and nitro groups. This combination of functional groups imparts distinct reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
68391-45-7 |
|---|---|
Formule moléculaire |
C12H4Cl4N6O8S |
Poids moléculaire |
534.1 g/mol |
Nom IUPAC |
2,6-dichloro-4-nitrobenzenediazonium;sulfate |
InChI |
InChI=1S/2C6H2Cl2N3O2.H2O4S/c2*7-4-1-3(11(12)13)2-5(8)6(4)10-9;1-5(2,3)4/h2*1-2H;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
WWJQBZKVNWWHCT-UHFFFAOYSA-L |
SMILES canonique |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[N+]#N)Cl)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
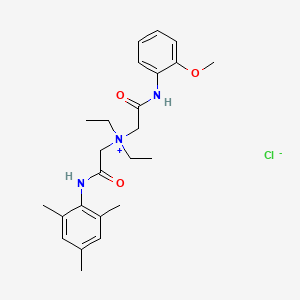
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
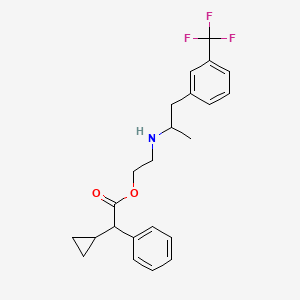
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
